molecular formula C18H20F3N5O2 B2589702 5-cyclopropyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide CAS No. 2034406-47-6

5-cyclopropyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide

Cat. No. B2589702
CAS RN: 2034406-47-6
M. Wt: 395.386
InChI Key: MQWAQEUKBRVLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : A study reported the synthesis of novel pyrazolopyrimidine derivatives evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

  • Novel Benzodifuranyl, 1,3,5-Triazines, and Thiazolopyrimidines : Another study synthesized benzodifuranyl derivatives, showing significant cyclooxygenase-1/2 (COX-1/2) inhibition, along with analgesic and anti-inflammatory activities, suggesting a potential pathway for therapeutic application (Abu‐Hashem et al., 2020).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines : Research into the synthesis of pyridothienopyrimidines demonstrated their potential antimicrobial activities, further indicating the versatility of such compounds in addressing microbial resistance (Abdel-rahman et al., 2002).

Enzyme Inhibition for Drug Development

  • Isoxazolo[5,4-d]pyrimidin-4(5H)-ones Synthesis : The rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation with solid acid catalysis presents a methodological advancement in creating enzyme inhibitors, which could be relevant for the development of drugs targeting specific diseases (Davoodnia et al., 2008).

properties

IUPAC Name

5-cyclopropyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-10-22-15(18(19,20)21)9-16(23-10)26-6-4-12(5-7-26)24-17(27)13-8-14(28-25-13)11-2-3-11/h8-9,11-12H,2-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWAQEUKBRVLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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